molecular formula C15H19FN6O2 B11262715 N~4~-(2-fluorophenyl)-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine

N~4~-(2-fluorophenyl)-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11262715
M. Wt: 334.35 g/mol
InChI Key: IZIMMDABFYUVNS-UHFFFAOYSA-N
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Description

N~4~-(2-fluorophenyl)-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a methylbutyl group, and a nitro group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-fluorophenyl)-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine ring using a mixture of concentrated sulfuric acid and nitric acid.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidine ring in the presence of a strong base.

    Attachment of the Methylbutyl Group: The methylbutyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a strong base.

Industrial Production Methods

Industrial production of N4-(2-fluorophenyl)-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-fluorophenyl)-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Nucleophiles (amines, thiols), strong bases, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Substitution: Substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

N~4~-(2-fluorophenyl)-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N4-(2-fluorophenyl)-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

N~4~-(2-fluorophenyl)-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine can be compared with other similar compounds, such as:

    N~4~-(2-chlorophenyl)-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine: Similar structure but with a chlorine atom instead of a fluorine atom.

    N~4~-(2-fluorophenyl)-N~2~-(3-methylbutyl)-5-aminopyrimidine-2,4,6-triamine: Similar structure but with an amino group instead of a nitro group.

    This compound analogs: Various analogs with different substituents on the pyrimidine ring or the phenyl ring.

The uniqueness of N4-(2-fluorophenyl)-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H19FN6O2

Molecular Weight

334.35 g/mol

IUPAC Name

4-N-(2-fluorophenyl)-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C15H19FN6O2/c1-9(2)7-8-18-15-20-13(17)12(22(23)24)14(21-15)19-11-6-4-3-5-10(11)16/h3-6,9H,7-8H2,1-2H3,(H4,17,18,19,20,21)

InChI Key

IZIMMDABFYUVNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=NC(=C(C(=N1)NC2=CC=CC=C2F)[N+](=O)[O-])N

Origin of Product

United States

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